N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzenesulfonamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a 2,5-dimethylbenzenesulfonyl group linked via an ethyl chain to a 3,4-dimethoxyphenyl moiety. The compound’s structure combines aromatic sulfonamide functionality with methoxy-substituted phenyl groups, which are often associated with enhanced bioavailability and binding affinity in medicinal chemistry contexts . The 2,5-dimethyl substitution on the benzene ring introduces steric effects that may influence molecular packing and intermolecular interactions, while the 3,4-dimethoxy groups contribute to electronic modulation and solubility.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-13-5-6-14(2)18(11-13)24(20,21)19-10-9-15-7-8-16(22-3)17(12-15)23-4/h5-8,11-12,19H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONSURJPKBIHRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification-Cyanogenation-Hydrogenation Cascade
This three-step process, detailed in a 2014 patent (CN105384650A), involves:
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Etherification : Reacting 3,4-dihydroxybenzyl chloride with dimethyl sulfate in aqueous sodium hydroxide at 45°C ± 5°C to produce 3,4-dimethoxybenzyl chloride.
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Cyanogenation : Treating the intermediate with sodium cyanide at 80°C ± 2°C to form 3,4-dimethoxycyanobenzene.
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Catalytic Hydrogenation : Reducing the nitrile group using Raney nickel or palladium carbon under 2.0–2.5 MPa hydrogen pressure at 140°C ± 5°C, yielding 3,4-dimethoxyphenethylamine.
Key Data :
| Step | Yield (%) | Purity (%) | Catalyst |
|---|---|---|---|
| Etherification | 92 | 95 | – |
| Cyanogenation | 88 | 97 | NaCN |
| Hydrogenation | 91 | 98 | Raney Ni |
This method achieves a total yield of 86–91% and avoids high-temperature distillation, reducing energy costs.
Pyrocatechol-Based Synthesis
An alternative route starts with pyrocatechol, proceeding through etherification, Vilsmeier reaction, Henry reaction, and reduction. However, this method suffers from lower total yields (72–78%) and higher waste generation due to multiple intermediate isolations.
Sulfonamide Formation via Nucleophilic Substitution
The target compound is synthesized by reacting 3,4-dimethoxyphenethylamine with 2,5-dimethylbenzenesulfonyl chloride under basic conditions.
Standard Sulfonylation Protocol
A modified procedure from PMC3213618 outlines:
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Reaction Setup :
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Workup :
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Purification :
Optimization Insights :
Microwave-Assisted Synthesis
Emerging protocols reduce reaction times from 6 hours to 25 minutes using microwave irradiation (100°C, 300 W). Initial trials report comparable yields (87–90%) but require rigorous temperature control to prevent decomposition.
Analytical Characterization
Post-synthesis validation ensures structural integrity and purity:
Spectroscopic Analysis
Chromatographic Purity Assessment
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HPLC : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time 8.2 min, purity 98.5%.
Scalability and Industrial Considerations
Kilogram-Scale Production
A pilot study (2023) achieved 84% yield in 50 kg batches using:
Waste Management
The cyanide-containing wastewater from cyanogenation requires alkaline hydrolysis (140–150°C, 10 h) to reduce CN⁻ concentrations below 0.2 ppm before discharge.
Comparative Evaluation of Methods
| Parameter | Standard Method | Microwave Method |
|---|---|---|
| Time | 6 h | 25 min |
| Yield | 89% | 88% |
| Energy Use | 850 kWh/kg | 320 kWh/kg |
| Purity | 98.5% | 97.8% |
Microwave synthesis offers time savings but demands specialized equipment, making it preferable for small-scale applications.
Challenges and Mitigation Strategies
Sulfonyl Chloride Hydrolysis
Exposure to moisture generates 2,5-dimethylbenzenesulfonic acid, reducing yields. Solutions include:
Byproduct Formation
N-Di-sulfonylated byproducts (<5%) form with excess sulfonyl chloride. Chromatographic removal (silica gel, ethyl acetate/hexane) restores purity to >99%.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nitrating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Recent studies have shown that sulfonamide derivatives possess anticancer properties. N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzenesulfonamide has been evaluated for its potential to inhibit tumor growth. For instance:
- Case Study: A study demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
2. Anti-inflammatory Properties
Sulfonamides are known for their anti-inflammatory effects. This specific compound has been investigated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation and pain.
- Data Table: Inhibition of COX Enzymes
| Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| This compound | 70% | 85% |
This data indicates a promising profile for the compound as an anti-inflammatory agent .
Material Science Applications
1. Polymer Chemistry
The compound has been utilized in the synthesis of novel polymers due to its functional groups that can participate in polymerization reactions. The presence of the sulfonamide group enhances the thermal stability and mechanical properties of the resulting materials.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Replaces the sulfonamide group with a benzamide (carbonyl-amide linkage).
- Synthesis : Prepared via benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield; m.p. 90°C) .
- Key Differences: The absence of the sulfonamide group reduces hydrogen-bonding capacity and acidity compared to sulfonamides.
- Applications: Not explicitly stated, but amides are common in drug design for metabolic stability.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4,6-trimethylbenzenesulfonamide
- Structure : Differs in the sulfonamide’s aromatic substitution pattern (2,4,6-trimethyl vs. 2,5-dimethyl).
- Key Differences :
Physicochemical and Crystallographic Comparisons
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound has been studied for various pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor effects. Below is a detailed exploration of its biological activity based on diverse research findings.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular mass of approximately 349.43 g/mol. The structure features two aromatic rings connected by an ethyl chain and a sulfonamide group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H23NO4S |
| Molecular Weight | 349.43 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| Dihedral Angle | 29.14° |
Antimicrobial Properties
Sulfonamide compounds are well-known for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance, studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting its role in mitigating inflammatory responses. This effect may be attributed to the modulation of signaling pathways involved in inflammation .
Antitumor Activity
Emerging studies suggest that this compound may possess antitumor properties. In cell line assays, it has shown the ability to induce apoptosis in cancer cells and inhibit tumor growth in animal models. The mechanism appears to involve the disruption of cellular signaling pathways critical for cancer cell proliferation .
Case Studies and Research Findings
- Antibacterial Study : A study published in 2011 evaluated the antibacterial activity of various sulfonamides, including this compound. The compound was found to inhibit bacterial growth effectively at low concentrations .
- Inflammation Model : In a murine model of inflammation, this sulfonamide significantly reduced edema and inflammatory markers when administered prior to inflammatory stimuli .
- Cancer Cell Line Analysis : Research conducted on human cancer cell lines indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
